
N-(2,4-difluorobenzyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-difluorobenzyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide, also known as THFA-nicotinamide, is a chemical compound that has recently gained attention in scientific research. This compound has shown potential in various biological applications, including cancer treatment and inflammation reduction.
Wissenschaftliche Forschungsanwendungen
Neuroprotection
Nicotinamide derivatives have been explored for their neuroprotective properties. A study on YM-244769, a nicotinamide derivative, revealed its potential as a neuroprotective drug by preferentially inhibiting the Na+/Ca2+ exchange (NCX) in neuronal cells. This inhibition helps protect against hypoxia/reoxygenation-induced cell damage, suggesting therapeutic potential in conditions like ischemic stroke or neurodegenerative diseases (Iwamoto & Kita, 2006).
Corrosion Inhibition
Another application is in the field of corrosion inhibition. Nicotinamide derivatives have shown effectiveness in protecting mild steel against corrosion in hydrochloric acid solution. The corrosion inhibition efficiency is dependent on the concentration, time, and temperature, demonstrating their potential in industrial applications to extend the life of metal structures and components (Chakravarthy, Mohana, & Kumar, 2014).
Supramolecular Chemistry
In supramolecular chemistry, nicotinamide has been utilized to create hydrogen-bonded supramolecular arrays with copper(II) halogenobenzoates. These complexes have potential applications in the development of materials with specific electronic and magnetic properties, highlighting the versatility of nicotinamide derivatives in material science (Halaška et al., 2016).
Antifungal Activity
Furthermore, nicotinamide derivatives have been synthesized and tested for their fungicidal activity, demonstrating significant potential in agriculture. Certain derivatives exhibited higher fungicidal activities than commercial fungicides, indicating their potential as lead compounds for developing new agrochemicals (Wu et al., 2022).
Metabolic and Health Implications
On the health front, nicotinamide and its derivatives are pivotal in understanding and manipulating NAD+ metabolism, which is crucial for cellular health, energy metabolism, and longevity. Research in this area could lead to new treatments for metabolic disorders, age-related diseases, and even cancer by modulating cellular metabolism and stress responses (Maiese et al., 2009).
Eigenschaften
IUPAC Name |
N-[(2,4-difluorophenyl)methyl]-2-(oxolan-3-yloxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2N2O3/c18-12-4-3-11(15(19)8-12)9-21-16(22)14-2-1-6-20-17(14)24-13-5-7-23-10-13/h1-4,6,8,13H,5,7,9-10H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSNYOCWAUCALQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=C(C=CC=N2)C(=O)NCC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


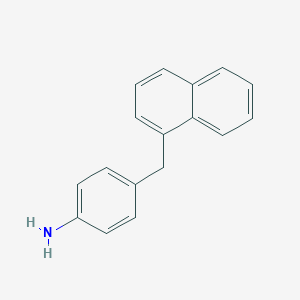
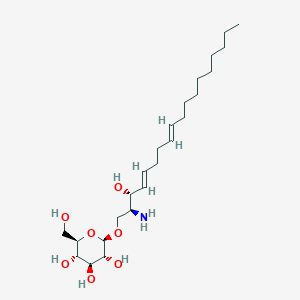
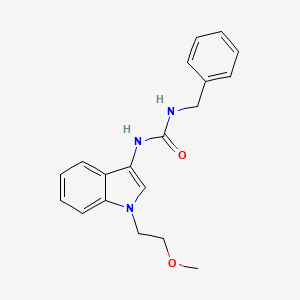
![3',4'-Dihydrospiro[oxane-4,2'-pyrano[2,3-b]pyridine]-4'-one](/img/structure/B2568370.png)
![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]pyridine-3-carboxamide](/img/structure/B2568371.png)
![8-(3,5-dimethylphenyl)-1-methyl-3-(3-phenylpropyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2568372.png)

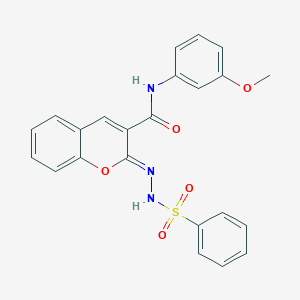
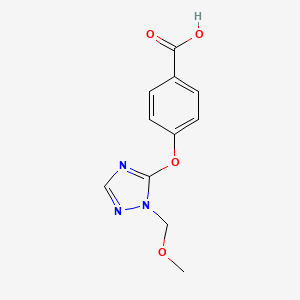
![4-(4-fluorobenzyl)-5-{1-[(5-methyl-2-thienyl)carbonyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2568377.png)

![N-[4-(Aminomethyl)cyclohexyl]-3,5-dimethoxy-4-methylbenzamide;hydrochloride](/img/structure/B2568381.png)
![3-[3-(Benzyloxy)-4-methoxyphenyl]-2-cyanoprop-2-enamide](/img/structure/B2568382.png)